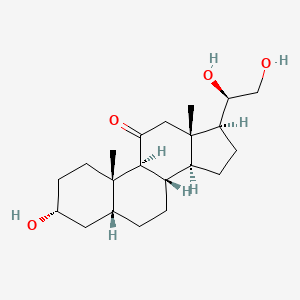

17-Deoxycortolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Deoxycortolone is a biochemical compound used for proteomics research . It has a molecular formula of C21H34O4 and a molecular weight of 350.49 .

Physical And Chemical Properties Analysis

17-Deoxycortolone has a molecular weight of 350.49 and a molecular formula of C21H34O4 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用

Neuroprotective Activity of Steroids : 17-beta estradiol, a related steroid, demonstrates potent neuroprotective activity against oxidative stress-induced cell damage in neuronal cells, which may have implications for the prevention and treatment of Alzheimer's disease (Behl et al., 1995).

Metabolism of Steroids : The metabolism of 1-dehydro-17-hydroxycorticosteroids in humans has been studied, highlighting differences when compared with the metabolism of cortisone and cortisol (Slaunwhite & Sandberg, 1957).

Inhibition of Steroidogenesis : Fluconazole, an antifungal agent, has been found to inhibit human adrenocortical steroidogenesis in vitro. This indicates potential applications in controlling hypercortisolism in Cushing's syndrome (van der Pas et al., 2012).

Effects on Germinal Vesicle Breakdown : 17α-hydroxy-20β-dihydroprogesterone, a compound similar to 17-Deoxycortolone, has been found to be effective in inducing germinal vesicle breakdown in brook trout oocytes (Duffey & Goetz, 1980).

Analysis of Urinary Steroids : A method for the analysis of urinary 17-hydroxycorticosteroids, related to 17-Deoxycortolone, has been developed. This method is useful for estimating the urinary metabolites of cortisol (Few, 1961).

Diagnostic Applications : 21-deoxycortisol has been identified as a new marker for virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency, indicating the diagnostic importance of these steroid compounds (Fiet et al., 1989).

Microbial Metabolism of Steroids : The microbial metabolism of steroids, including 17-hydroxyprogesterone and 11-deoxycortisol, by Arthrobacter simplex reveals insights into side-chain and ring cleavage processes (Mahato et al., 1988).

Mass Spectrometry in Steroid Analysis : Development of a tandem mass spectrometry assay for adrenal steroids including 11-deoxycortisol (11DC) and 17-hydroxyprogesterone (17OHP) has significant implications in the diagnosis of congenital adrenal hyperplasia (Kushnir et al., 2006).

Safety And Hazards

特性

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYONPIMXAHRCT-ZRQOLJPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Deoxycortolone | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)